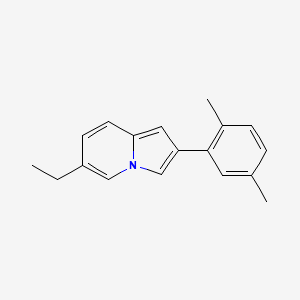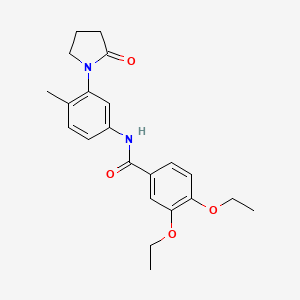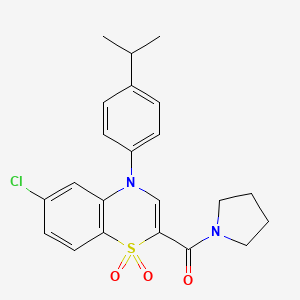![molecular formula C19H21N5OS B2594555 N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-76-9](/img/structure/B2594555.png)
N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists due to their stability and versatility . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
Molecular Structure Analysis
1,2,4-Triazoles have a molecular formula of C2H3N3 and can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles can vary greatly depending on the specific compound and its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary greatly depending on the specific compound and its substituents .科学的研究の応用
Anticancer Activity
The core structure of the compound, which includes a triazolopyridazine moiety, has been associated with anticancer properties. The ability to interact with various biological targets makes it a candidate for drug design and development in oncology. Researchers have explored similar structures for their potential to inhibit cancer cell growth and induce apoptosis .
Antimicrobial Properties
Compounds with the triazolopyridazine scaffold have shown promise as antimicrobial agents. Their mechanism of action often involves interfering with the microbial cell’s ability to synthesize essential proteins or replicate DNA, thus inhibiting growth and proliferation of bacteria and fungi .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory effects of triazolopyridazine derivatives are well-documented. They can modulate inflammatory pathways and reduce pain perception, making them useful in the treatment of chronic pain and inflammatory disorders .
Enzyme Inhibition
This compound and its derivatives can act as enzyme inhibitors, targeting enzymes like carbonic anhydrase, cholinesterase, and aromatase. This application is crucial in developing treatments for conditions like glaucoma, Alzheimer’s disease, and hormone-dependent cancers .
Antiviral and Antitubercular Agents
The structural flexibility of triazolopyridazine allows for the development of antiviral and antitubercular agents. By inhibiting specific enzymes or processes within viral particles or Mycobacterium tuberculosis, these compounds can prevent the spread of infections .
High-Energy Materials
Due to the stability and energy-rich nature of the triazolopyridazine ring system, derivatives of this compound have been investigated for use in high-energy materials. These materials are of interest for applications requiring controlled release of energy, such as in propellants and explosives .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities . These activities include acting as enzyme inhibitors, which suggests that the compound may interact with various enzymes as its primary targets .
Mode of Action
Similar compounds have been found to inhibit enzymes, suggesting that this compound may also act by binding to and inhibiting the function of certain enzymes .
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it can be inferred that the compound may affect various biochemical pathways depending on the specific enzymes it targets .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that similar studies may provide insights into the ADME properties of this compound.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-cyclopentyl-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-13-6-8-14(9-7-13)19-22-21-16-10-11-18(23-24(16)19)26-12-17(25)20-15-4-2-3-5-15/h6-11,15H,2-5,12H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGSTBBQOSTENA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2594472.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2594477.png)





![benzyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2594486.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2594487.png)
![N-(2,4-Dimethoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2594488.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2594491.png)

